molecular formula C21H19F3N4O3 B12729213 1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 182869-30-3

1-(2,4-Difluorophenyl)-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B12729213
CAS No.: 182869-30-3
M. Wt: 432.4 g/mol
InChI Key: DCRUHAVXSMKCRG-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-3-carboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- is a complex organic compound that belongs to the naphthyridine family. Naphthyridines are heterocyclic compounds containing a pyridine ring fused to another pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- typically involves multiple steps. One common method includes the use of Grignard reagents. The process begins with the addition of Grignard reagents to 4-amino-2-chloronicotinonitrile, followed by acidolysis and cyclocondensation to form the desired naphthyridine derivative . This method is robust and scalable, making it suitable for industrial production.

Industrial Production Methods

Industrial production of this compound can be achieved through the same synthetic route mentioned above, with optimization for large-scale synthesis. The robustness of the Grignard reagent method allows for the production of significant quantities, which is essential for preclinical and clinical development .

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-3-carboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds .

Scientific Research Applications

1,8-Naphthyridine-3-carboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can disrupt critical signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Naphthyridine-3-carboxylic acid, 1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-7-(3-((methylamino)methyl)-1-pyrrolidinyl)-4-oxo- is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development .

Properties

CAS No.

182869-30-3

Molecular Formula

C21H19F3N4O3

Molecular Weight

432.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C21H19F3N4O3/c1-25-8-11-4-5-27(9-11)20-16(24)7-13-18(29)14(21(30)31)10-28(19(13)26-20)17-3-2-12(22)6-15(17)23/h2-3,6-7,10-11,25H,4-5,8-9H2,1H3,(H,30,31)

InChI Key

DCRUHAVXSMKCRG-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(C1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

Origin of Product

United States

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